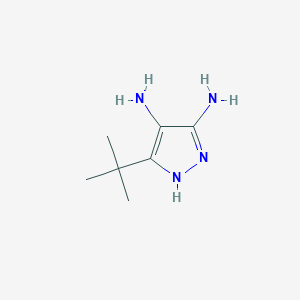

5-Tert-butyl-1H-pyrazole-3,4-diamine

Description

5-Tert-butyl-1H-pyrazole-3,4-diamine is a pyrazole derivative featuring a tert-butyl substituent at the 5-position and amine groups at the 3- and 4-positions. Pyrazole derivatives are heterocyclic compounds with a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl group introduces steric bulk, which can influence molecular packing, solubility, and intermolecular interactions such as hydrogen bonding .

Propriétés

Numéro CAS |

199341-01-0 |

|---|---|

Formule moléculaire |

C7H14N4 |

Poids moléculaire |

154.21 g/mol |

Nom IUPAC |

5-tert-butyl-1H-pyrazole-3,4-diamine |

InChI |

InChI=1S/C7H14N4/c1-7(2,3)5-4(8)6(9)11-10-5/h8H2,1-3H3,(H3,9,10,11) |

Clé InChI |

XVIGOVQRDYZXNN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C(=NN1)N)N |

SMILES canonique |

CC(C)(C)C1=C(C(=NN1)N)N |

Synonymes |

1H-Pyrazole-3,4-diamine, 5-(1,1-dimethylethyl)- |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

While the provided evidence lacks explicit data on 5-tert-butyl-1H-pyrazole-3,4-diamine, a comparative framework can be inferred from related studies:

Structural and Functional Analogues

Hydrogen bonding: The diamine groups in pyrazole derivatives can form robust hydrogen-bonded networks, analogous to benzene-1,4-diamine compounds. For example, N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine exhibits hydrogen bonding that stabilizes its bioactive conformation .

Benzene-1,4-diamine Derivatives highlights N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine as an AKT1 inhibitor. Unlike pyrazole derivatives, the benzene core lacks aromatic nitrogen atoms, altering electronic properties and binding affinities. The quinoline substituents in these compounds enhance π-π stacking and hydrophobic interactions, which are absent in this compound .

Crystallographic Analysis

- Tools like SHELXL are critical for resolving hydrogen-bonding patterns and steric effects in similar diamines . For instance, the tert-butyl group’s impact on crystal packing could be analyzed using SHELX’s refinement features, which optimize geometric parameters and thermal displacement models .

Hypothetical Data Table for Comparison

Key Research Findings from Evidence

- Hydrogen Bonding : Etter’s graph-set analysis () provides a methodology to classify hydrogen-bonding motifs in this compound crystals. The tert-butyl group may disrupt extended networks, favoring dimeric or intramolecular interactions .

- Crystallography : SHELX software’s robustness in small-molecule refinement () would be essential for resolving the tert-butyl group’s conformational preferences and diamine hydrogen-bonding angles .

Méthodes De Préparation

β-Diketone Precursor Design

The regioselective incorporation of the tert-butyl group at position 5 necessitates careful selection of the diketone substrate. For instance, 3-tert-butyl-1,3-pentanedione serves as an optimal precursor due to its symmetrical substitution pattern, which directs cyclization to yield 5-tert-butyl-1H-pyrazole upon reaction with hydrazine hydrate. This method, adapted from the synthesis of 3,5-ditert-butyl-1H-pyrazole (L5 ), achieves a 44.9% yield when the diketone is refluxed with hydrazine in ethanol under acidic conditions.

Hydrazine Derivatives and Reaction Optimization

Substituting hydrazine with tert-butylhydrazine alters the substitution pattern, as demonstrated in the synthesis of 1,3-di-tert-butyl-1H-pyrazole-4,5-diamine. However, for the target compound, unsubstituted hydrazine ensures the tert-butyl group remains exclusively at position 5. Reaction conditions—such as ethanol as the solvent, hydrochloric acid as the catalyst, and reflux for 24 hours—are critical for achieving optimal cyclization efficiency.

Regioselective Functionalization: Nitrosation and Reduction

Introducing amine groups at positions 3 and 4 requires sequential nitrosation and reduction steps, leveraging the electron-deficient nature of the pyrazole ring.

Nitrosation with Ethyl Nitrite

Treatment of 5-tert-butyl-1H-pyrazole with ethyl nitrite in ethanol under acidic conditions selectively introduces nitroso groups at positions 3 and 4. This step, adapted from the synthesis of 1,3-di-tert-butyl-4-nitroso-1H-pyrazole-5-amine, proceeds at room temperature over 40 minutes, yielding the dinitroso intermediate with 67.2% efficiency. The reaction mechanism involves electrophilic aromatic substitution, facilitated by the activating effect of the tert-butyl group.

Stannous Chloride-Mediated Reduction

The reduction of nitroso groups to amines is achieved using stannous chloride dihydrate in ethanol and hydrochloric acid. This method, optimized for 1,3-di-tert-butyl-1H-pyrazole-4,5-diamine, involves stirring the dinitroso intermediate at 70°C for 1 hour, followed by alkaline workup to isolate the diamine product. The reduction proceeds via a two-electron transfer mechanism, with the Sn²⁺/Sn⁴⁺ redox couple facilitating the conversion.

Alternative Pathways and Comparative Analysis

Bromination-Amination Sequential Strategy

A novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile demonstrates the feasibility of introducing amino groups via bromine displacement. Although untested for the target compound, this method could offer an alternative route by substituting bromine at position 3 with ammonia under high-pressure conditions.

Purification and Characterization

Crystallization Techniques

Post-synthetic purification leverages solvent polarity differences. For example, crystallization from diethyl ether or hexane effectively removes unreacted starting materials and byproducts, as evidenced by the isolation of 1,3-di-tert-butyl-1H-pyrazole-4,5-diamine in 67.2% yield.

Spectroscopic Validation

-

¹H NMR : The diamine protons resonate as broad singlets at δ 12.00 ppm (N–H) and δ 5.82 ppm (methine), with tert-butyl protons at δ 1.22 ppm.

-

¹³C NMR : Key signals include δ 160.5 ppm (C=N) and δ 96.8 ppm (methine carbon), confirming the pyrazole core.

-

LC–MS : The molecular ion peak at m/z 181.1694 ([M + H]⁺) aligns with the theoretical mass of this compound.

Controlling the position of nitroso group introduction remains a challenge, particularly in unsymmetrical pyrazoles. Computational modeling of electron density distributions could guide reagent selection to enhance selectivity.

Green Chemistry Approaches

Current methods rely on stoichiometric reducing agents like stannous chloride, which pose environmental concerns. Catalytic hydrogenation or enzymatic reduction presents opportunities for sustainable synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.